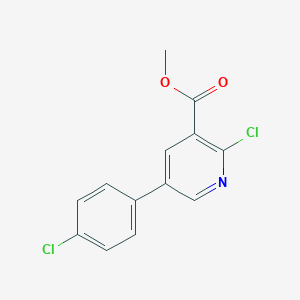
1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide, also known as 1,3-bis(4-HPIPMPC), is a small molecule that has been widely studied for its biochemical and physiological effects. It is a compound of fluorine and carbon, and is highly fluorinated, making it a potential candidate for use in lab experiments. Its synthesis and application in scientific research has been studied extensively, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been identified.
作用機序
The mechanism of action of 1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide(4-HPIPMPC) is not fully understood. However, it has been suggested that the compound interacts with proteins and other biomolecules through hydrogen bonding and electrostatic interactions, and that it may also act as an enzyme modulator. In addition, it has been suggested that 1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide(4-HPIPMPC) may also interact with cell membranes, which could potentially explain its observed effects on cell physiology.
Biochemical and Physiological Effects
1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide(4-HPIPMPC) has been studied for its potential biochemical and physiological effects. It has been found to have the potential to modulate the activity of enzymes, as well as to interact with proteins and other biomolecules. In addition, 1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide(4-HPIPMPC) has been studied for its potential to affect cell physiology, including its potential to induce cell death.
実験室実験の利点と制限
1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide(4-HPIPMPC) has several advantages and limitations for use in lab experiments. On the one hand, the compound is highly fluorinated, making it a potential candidate for use in lab experiments. On the other hand, the compound is highly reactive and can be unstable in certain conditions, making it difficult to use in certain experiments. In addition, the compound is not easily soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are a number of potential future directions in the study of 1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide(4-HPIPMPC). These include further studies into its mechanism of action, its potential applications in drug delivery, and its potential to be used as a biomarker in cancer research. In addition, further studies into its biochemical and physiological effects, as well as its potential to modulate the activity of enzymes, could provide valuable insight into the compound's potential applications. Finally, further research into its synthesis method could lead to more efficient and cost-effective ways to synthesize 1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide(4-HPIPMPC).
合成法
1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide(4-HPIPMPC) can be synthesized through the reaction of 4-heptafluoroisopropyl-2-methylphenyl isocyanate and carbon disulfide in the presence of triethylamine, followed by purification with silica gel chromatography. This method has been studied extensively and is considered to be the most efficient and cost-effective way to synthesize 1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide(4-HPIPMPC).
科学的研究の応用
1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide(4-HPIPMPC) has been studied extensively for its potential applications in scientific research. It has been found to have potential applications in the fields of biochemistry, pharmacology, and toxicology. Specifically, it has been studied for its ability to interact with proteins and other biomolecules, as well as its potential to modulate the activity of enzymes. In addition, 1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide(4-HPIPMPC) has been studied for its potential to be used as a drug delivery system, as well as its potential to be used as a biomarker in cancer research.
特性
IUPAC Name |
1,3-bis[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F14N2O/c1-9-7-11(16(22,18(24,25)26)19(27,28)29)3-5-13(9)36-15(38)37-14-6-4-12(8-10(14)2)17(23,20(30,31)32)21(33,34)35/h3-8H,1-2H3,(H2,36,37,38) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGLCRWNXITVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)NC(=O)NC2=C(C=C(C=C2)C(C(F)(F)F)(C(F)(F)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid](/img/structure/B6311424.png)

![2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B6311429.png)


![Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%](/img/structure/B6311452.png)


![3-[(Trichloromethylthio)(trifluoromethyl)amino]benzoyl fluoride, 80%](/img/structure/B6311483.png)



